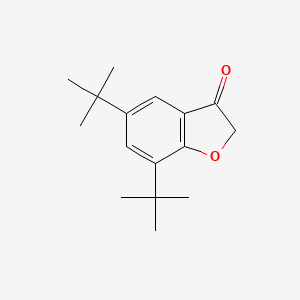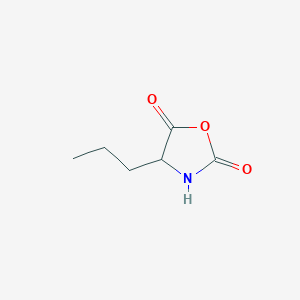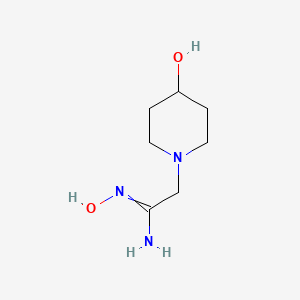carbohydrazide](/img/structure/B11723623.png)
N'-[(2E)-butan-2-ylidene](tert-butoxy)carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(2E)-butan-2-ylidenecarbohydrazide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. It is known for its unique structure, which includes a tert-butoxy group and a butan-2-ylidene moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2E)-butan-2-ylidenecarbohydrazide typically involves the reaction of tert-butyl carbazate with an appropriate aldehyde or ketone under controlled conditions. The reaction is often carried out in the presence of a catalyst or under acidic or basic conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
N’-(2E)-butan-2-ylidenecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary, but they often involve controlled temperatures and pressures to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
N’-(2E)-butan-2-ylidenecarbohydrazide has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of N’-(2E)-butan-2-ylidenecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-[(tert-butoxy)carbonyl]-N-(pyrimidin-5-yl)(tert-butoxy)carbohydrazide
- N-(adamantan-2-ylidene)(tert-butoxy)carbohydrazide
Uniqueness
N’-(2E)-butan-2-ylidenecarbohydrazide is unique due to its specific structure, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C9H18N2O2 |
|---|---|
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
tert-butyl N-[(Z)-butan-2-ylideneamino]carbamate |
InChI |
InChI=1S/C9H18N2O2/c1-6-7(2)10-11-8(12)13-9(3,4)5/h6H2,1-5H3,(H,11,12)/b10-7- |
InChI-Schlüssel |
SRDPPBNJUNAGNM-YFHOEESVSA-N |
Isomerische SMILES |
CC/C(=N\NC(=O)OC(C)(C)C)/C |
Kanonische SMILES |
CCC(=NNC(=O)OC(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(2R)-pyrrolidin-2-yl]-4-(trifluoromethyl)pyridine](/img/structure/B11723553.png)





![N-[3-(N-hydroxy-C-methylcarbonimidoyl)phenyl]acetamide](/img/structure/B11723608.png)





